N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Description
N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is a notable compound in the world of organic chemistry. This compound holds significant promise due to its unique structure and potential applications across various fields. The synthesis, reactivity, and applications of this compound are crucial for researchers aiming to harness its capabilities.
Properties
IUPAC Name |
N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O/c1-10-15(16(17(18)19)22-21-10)20-14(23)9-11-6-7-12-4-2-3-5-13(12)8-11/h6-8,17H,2-5,9H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGJMJNOHARVAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(F)F)NC(=O)CC2=CC3=C(CCCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide generally starts from commercially available reagents. The process often involves multiple steps, including the formation of key intermediates through cyclization reactions and subsequent functional group modifications. The choice of reagents, catalysts, and solvents can greatly influence the yield and purity of the final product. Industrial Production Methods : Industrial production of this compound may involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for higher efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automation can be employed to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: : N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Each type of reaction can lead to different products, expanding the compound's utility in research and industry. Common Reagents and Conditions : Common reagents used in reactions with this compound include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions, such as temperature and solvent choice, play a significant role in determining the reaction outcome. Major Products : The major products from these reactions vary based on the specific reagents and conditions used
Scientific Research Applications
N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has a wide range of applications in scientific research, including:
Chemistry: : Used as a building block for more complex molecules, aiding in the development of new chemical entities.
Biology: : Investigated for its potential as a biochemical probe, interacting with specific biological targets to study cellular processes.
Medicine: : Explored for therapeutic applications, particularly in areas where modulation of specific molecular pathways could lead to new treatments.
Industry: : Utilized in the development of new materials and processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide exerts its effects is tied to its ability to interact with specific molecular targets and pathways. This interaction often involves binding to enzyme active sites or modulating receptor activity, leading to downstream effects that can alter cellular functions. Understanding these mechanisms is crucial for optimizing its applications in various fields.
Comparison with Similar Compounds
Compared to other similar compounds, N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide stands out due to its unique difluoromethyl and pyrazolyl groups, which impart distinct chemical properties and reactivity Similar compounds might include those with different substituents on the pyrazole ring or variations in the naphthalenyl moiety
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
